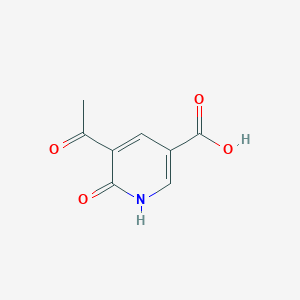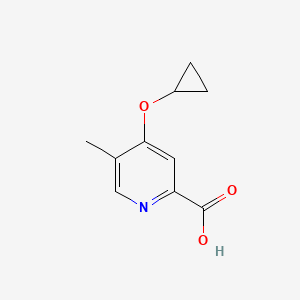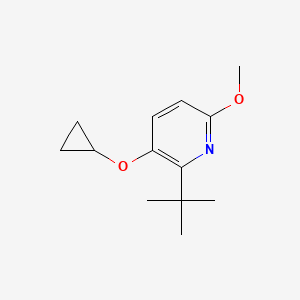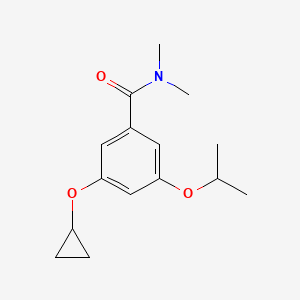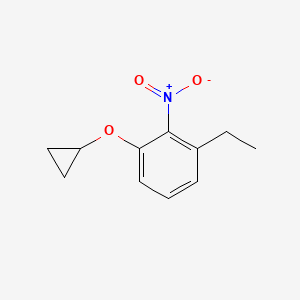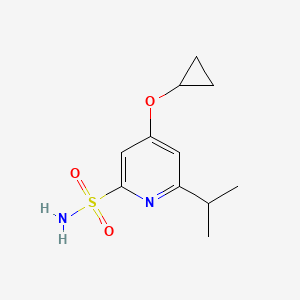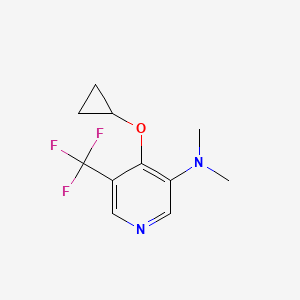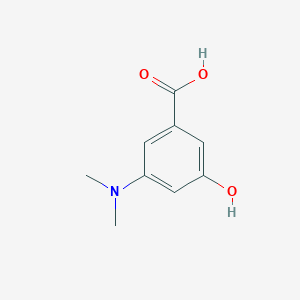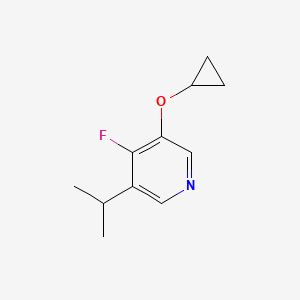
3-Cyclopropoxy-4-fluoro-5-isopropylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-4-fluoro-5-(propan-2-yl)pyridine is an organic compound with the molecular formula C11H14FNO and a molecular weight of 195.23 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a fluorine atom, and an isopropyl group attached to a pyridine ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropoxy-4-fluoro-5-(propan-2-yl)pyridine typically involves the use of cyclopropyl alcohol, fluoropyridine, and isopropyl bromide as starting materials. The reaction is carried out under anhydrous conditions using a base such as potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of 3-cyclopropoxy-4-fluoro-5-(propan-2-yl)pyridine may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclopropoxy-4-fluoro-5-(propan-2-yl)pyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound to its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydride, potassium carbonate, and various nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxy-4-fluoro-5-(propan-2-yl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-cyclopropoxy-4-fluoro-5-(propan-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Cyclopropoxy-5-fluoro-4-(propan-2-yl)pyridine
- 3-Cyclopropoxy-4-chloro-5-(propan-2-yl)pyridine
- 3-Cyclopropoxy-4-fluoro-5-(methyl)pyridine
Uniqueness
3-Cyclopropoxy-4-fluoro-5-(propan-2-yl)pyridine is unique due to the presence of the cyclopropoxy group, which imparts specific steric and electronic properties to the molecule. This uniqueness makes it a valuable compound in various chemical and industrial applications, as it can exhibit different reactivity and interactions compared to similar compounds .
Eigenschaften
Molekularformel |
C11H14FNO |
|---|---|
Molekulargewicht |
195.23 g/mol |
IUPAC-Name |
3-cyclopropyloxy-4-fluoro-5-propan-2-ylpyridine |
InChI |
InChI=1S/C11H14FNO/c1-7(2)9-5-13-6-10(11(9)12)14-8-3-4-8/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
FXJMANBFBBWAMC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CN=CC(=C1F)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





